molecular formula C18H21N3O3 B2918926 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-29-7

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2918926
CAS No.: 1021081-29-7
M. Wt: 327.384
InChI Key: AVPQCWJZIALFLD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a high-quality chemical reagent designed for pharmaceutical and life science research. Compounds based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold are of significant interest in medicinal chemistry, with published research indicating potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and as selective agonists for the δ opioid receptor (DOR) . The structural motif is also explored in the development of anticonvulsant agents . The cinnamoyl and ethyl substituents on this specific derivative are designed to modulate its physicochemical and pharmacological properties, making it a valuable compound for probing biological pathways, building structure-activity relationship (SAR) models, and screening for new therapeutic leads. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

3-ethyl-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-21-16(23)18(19-17(21)24)10-12-20(13-11-18)15(22)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,19,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQCWJZIALFLD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids under controlled conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of pain and mood. The compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment, which may contribute to its therapeutic effects with potentially fewer side effects .

Comparison with Similar Compounds

Uniqueness: 8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique spirocyclic structure and selective agonist activity. Unlike SNC80 and BW373U86, it shows a slight bias towards G-protein signaling, which may reduce the risk of adverse effects such as seizures and tachyphylaxis .

Biological Activity

8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_3O_2, with a molecular weight of approximately 259.3 g/mol. This compound features a spirocyclic structure that contributes to its unique biological activity.

Antimicrobial Activity

Research indicates that triazaspiro compounds exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting potential as a new antimicrobial agent .

Antitumor Effects

In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels. These findings suggest that this compound may be beneficial in treating inflammatory conditions .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression.
  • Receptor Modulation : It may modulate receptor activity linked to inflammation and immune response.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several triazaspiro compounds including 8-Cinnamoyl-3-ethyl derivative against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited MIC values as low as 16 µg/mL for E. coli, outperforming traditional antibiotics like ampicillin .

Study 2: Cancer Cell Line Testing

In another investigation involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in significant apoptosis induction at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased Annexin V positive cells indicative of early apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.